Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.
Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.
Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
C4H8O2
CH3COOC2H5
Ethyl acetate
CAS No.: 141-78-6
Cat. No.: VC20826790
Molecular Formula: C4H8O2
C4H8O2
CH3COOC2H5
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141-78-6 |
|---|---|
| Molecular Formula | C4H8O2 C4H8O2 CH3COOC2H5 |
| Molecular Weight | 88.11 g/mol |
| IUPAC Name | ethyl acetate |
| Standard InChI | InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 |
| Standard InChI Key | XEKOWRVHYACXOJ-UHFFFAOYSA-N |
| Impurities | In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. |
| SMILES | CCOC(=O)C |
| Canonical SMILES | CCOC(=O)C |
| Boiling Point | 171 °F at 760 mmHg (NTP, 1992) 77.1 °C Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt) 76.50 to 77.50 °C. @ 760.00 mm Hg 77 °C 171 °F |
| Colorform | Clear, volatile Colorless liquid |
| Flash Point | 24 °F (NTP, 1992) 7.2 °C -4 °C c.c. 24 °F |
| Melting Point | -118.5 °F (NTP, 1992) -83.8 °C -83.6 °C -84 °C 117 °F -117 °F |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl acetate consists of an ethyl group and an acetate group connected through an ester linkage. The carbonyl group carbon has sp² hybridization while the remaining parts of the molecule have tetrahedral geometry . The structure can be represented as follows:
CH₃-CO-O-CH₂-CH₃
Physical Properties
Ethyl acetate exists as a colorless, low-viscosity liquid under normal conditions, with a characteristic fruity odor. Its key physical properties are summarized in Table 1.
Table 1: Physical Properties of Ethyl Acetate
| Property | Value | Unit |
|---|---|---|
| Molecular weight | 88.11 | g/mol |
| Boiling point | 77.1 | °C |
| Freezing point | -83.6 | °C |
| Specific gravity | 0.902 | at 20°C |
| Vapor density | 3.0 | (relative to air) |
| Heat of combustion | -10,110 | - |
| Melting enthalpy | 10.48 | kJ/mol |
| Vaporization enthalpy | 31.94 | kJ/mol |
| Property | Type | Value | Remarks |
|---|---|---|---|
| Standard enthalpy of formation | -480.57 kJ/mol | as liquid | |
| -445.43 kJ/mol | as gas | ||
| Standard entropy | 259.4 J/(mol·K) | as liquid | |
| 362.75 J/(mol·K) | as gas | ||
| Combustion enthalpy | -2235.4 kJ/mol | ||
| Heat capacity (25°C) | 168.94 J/(mol·K) | as liquid | |
| 1.92 J/(g·K) | as liquid | ||
| 113.64 J/(mol·K) | as gas | ||
| 1.29 J/(g·K) | as gas | ||
| Critical temperature | 523.2 K | ||
| Critical pressure | 38.82 bar | ||
| Critical density | 3.497 mol/L | ||
| Acentric factor | 0.36641 |
Source: Based on search result data
Spectroscopic Characteristics
Ethyl acetate exhibits distinctive spectroscopic properties that assist in its identification and analysis. Its 1H NMR spectrum shows three characteristic signals15:
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A triplet at approximately 1.3 ppm with relative intensity 3, assigned to the CH₃ part of the ethyl group
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A singlet at approximately 1.9 ppm with relative intensity 3, assigned to the CH₃ part of the acetyl group
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A quartet at approximately 4.1 ppm with relative intensity 2, assigned to the CH₂ part of the ethyl group
In UV spectroscopy, ethyl acetate absorbs in the wavelength range of 200 to 235 nm, with a maximum at 210 nm and a UV cutoff value of 260 nm . This spectroscopic property is significant for chromatographic applications where UV detection is employed.
Synthesis and Production Methods
Laboratory Synthesis
The most common laboratory method for synthesizing ethyl acetate is the Fischer esterification reaction, where ethanol reacts with acetic acid in the presence of an acid catalyst :
CH₃CO₂H + CH₃CH₂OH → CH₃CO₂CH₂CH₃ + H₂O
This reaction is typically catalyzed by a small amount of sulfuric acid and can achieve approximately 65% yield at room temperature. The yield can be improved by removing water as it forms to shift the equilibrium toward the product .
Industrial Production
Several methods are employed for the industrial production of ethyl acetate:
Tishchenko Reaction
This traditional industrial process combines two equivalents of acetaldehyde in the presence of an alkoxide catalyst :
2 CH₃CHO → CH₃CO₂CH₂CH₃
In the Hoechst process using this reaction, aluminum ethoxide catalyst is prepared by dissolving aluminum in an ethanol-ethyl acetate mixture with aluminum chloride and zinc chloride. The reaction with acetaldehyde achieves about 98% conversion in one pass through a reactor maintained at approximately 0°C with a residence time of about one hour .
Direct Esterification
In this process, ethanol and acetic acid are combined in a reactor that simultaneously functions as an azeotropic distillation column. The water produced is continuously removed as an azeotrope to drive the reaction forward. The process involves a series of distillation and separation steps to purify the ethyl acetate product .
Ethanol Dehydrogenation
A newer process involves the dehydrogenation of ethanol using a copper/copper chromite catalyst supported on alumina with barium chromite as a promoter. Operating at 220-240°C and 20 bars with specific ethanol contact time, this process achieves approximately 65% conversion with 98-99% selectivity to ethyl acetate . The reaction proceeds as follows:
2C₂H₅OH → CH₃COOC₂H₅ + 2H₂
This process has the advantage of producing pure hydrogen as a by-product, which can be used for fuel cells or other applications .
Production from Ethylene and Acetic Acid
Ethyl acetate can also be synthesized from ethylene and acetic acid using solid catalysts such as tungstophosphoric acid partially replaced by cesium cation. This process can be performed in either vapor or liquid phase .
Renewable Production Methods
Recent innovations include the development of renewable ethyl acetate production from bioethanol. Viridis Chemical Company has developed a process using a solid-state catalyst that enables the reclamation of constituents at the end of life. During the dehydration of bioethanol, hydrogen gas is generated as a byproduct, contributing to approximately 40% of the energy required for the facility's operations .
This renewable approach significantly reduces greenhouse gas emissions and minimizes the release of hazardous substances compared to conventional methods. In 2024, this innovation received the EPA Presidential Green Chemistry Challenge Small Business Award .
Applications
Industrial Solvent Applications
Ethyl acetate is extensively used as a solvent in various industrial applications due to its favorable properties :
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Paints and Coatings: Serves as a solvent for nitrocellulose, vinyl, and acrylic resins in paints, lacquers, and varnishes
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Adhesives and Sealants: Used in glue formulations and industrial sealants
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Printing Inks: Employed in flexographic and gravure printing inks
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Industrial Cleaning: Functions as an effective solvent for cleaning and degreasing operations
Pharmaceutical Applications
In the pharmaceutical industry, ethyl acetate plays several important roles :
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Extraction Solvent: Used to extract active pharmaceutical ingredients from plants and other sources
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Drug Formulation: Employed as a solvent for drug delivery systems and oral preparations
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Intermediate Compound: Involved in synthesizing various pharmaceutical compounds
Food and Beverage Industry
Ethyl acetate has significant applications in the food sector :
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Decaffeination: Used in the decaffeination process of tea and coffee
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Flavor Extraction: Employed to extract natural flavors and essences
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Food Additive: Used as a flavoring agent, contributing fruity notes to confectioneries and beverages
Laboratory Applications
In analytical and research laboratories, ethyl acetate serves multiple functions :
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Chromatography: Used as a mobile phase in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)
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Extraction: Employed in liquid-liquid extraction procedures
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Substitute Solvent: Functions as a less hazardous substitute for diethyl ether in certain laboratory procedures
Other Applications
Additional applications of ethyl acetate include:
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Cosmetics: Used in nail polish removers and as a carrier solvent in fragrances
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Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of various compounds
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Cellulose Derivatives: Used in the production of cellulose acetate and other cellulosic products
Recent Research Findings
Selective Adsorption Studies
Recent research has identified a trianglimine macrocycle (TAMC) that selectively adsorbs ethyl acetate by forming a solvate structure. This material shows potential for separating ethyl acetate from azeotropic mixtures with ethanol, which is a challenging and energy-intensive industrial separation .
Crystal structure prediction demonstrated that the ethyl acetate solvate is the lowest energy solvate structure available. The ethyl group of each ethyl acetate molecule is located in the center of the TAMC cavity, interacting via C-H···π interactions. This selective adsorption capacity could lead to more efficient separation technologies .
Biological Co-production of Hydrogen and Ethyl Acetate
The study showed that inactivation of uptake hydrogenases and the Fhl repressor led to four times higher hydrogen production rates. Hydrogen yields realized by modified strains ranged from 1–1.47 mol hydrogen/mol glucose, corresponding to up to 73% of the pathway maximum .
Anti-cancer Properties of Ethyl Acetate Extracts
Studies have investigated the inhibitory effect of ethyl acetate extracts from Impatiens balsamina L. on prostate cancer cells. The research found that these extracts had the strongest inhibitory effect among various extracts tested. Treatment with different concentrations of ethyl acetate extracts significantly increased the percentage of cells in G0/G1 phase, decreased cyclin D1 and cyclin E expression, increased apoptosis rates, and inhibited the migration ability of PC-3 and RV1 cancer cells .
Western blot analysis showed that the extracts significantly decreased the expressions of Bcl-2, p-ERK, and p-AKT, while increasing the expressions of Bax and caspase-3 cleavage. These findings suggest potential applications in cancer treatment through inhibition of the AKT and ERK pathways .
Analytical Methods for Ethyl Acetate
HPLC Analysis
High-performance liquid chromatography (HPLC) provides a robust method for analyzing ethyl acetate. A typical method employs a Newcrom R1 column (3.2 x 100 mm, 5 µm, 100 A) with a mobile phase consisting of acetonitrile/water (20/80%) at a flow rate of 0.5 ml/min and UV detection at 206 nm. This method can achieve a limit of detection (LOD) of 0.4 ppm .
Spectroscopic Analysis
UV spectroscopy is commonly used for ethyl acetate analysis, though it's important to note that ethyl acetate absorbs UV light up to about 252-260 nm, which can interfere with the detection of compounds that absorb in the same range . Alternative detection wavelengths above this cutoff value may be used for samples containing ethyl acetate.
NMR spectroscopy provides detailed structural information, with the 1H NMR spectrum showing characteristic signals as described in section 2.415.
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